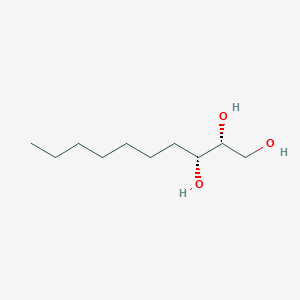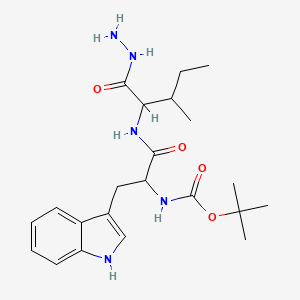
Phenanthridinium, 8-amino-6-(4-aminophenyl)-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenanthridinium, 8-amino-6-(4-aminophenyl)-5-methyl- is a complex organic compound belonging to the phenanthridinium family This compound is characterized by its unique structure, which includes an amino group at the 8th position, a 4-aminophenyl group at the 6th position, and a methyl group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthridinium, 8-amino-6-(4-aminophenyl)-5-methyl- typically involves multi-step organic reactions. The process begins with the preparation of the phenanthridinium core, followed by the introduction of the amino and methyl groups at specific positions. Common reagents used in these reactions include aniline derivatives, methylating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Phenanthridinium, 8-amino-6-(4-aminophenyl)-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Phenanthridinium, 8-amino-6-(4-aminophenyl)-5-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of cellular processes and as a fluorescent probe for imaging.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which Phenanthridinium, 8-amino-6-(4-aminophenyl)-5-methyl- exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may bind to DNA or proteins, altering their function and leading to various cellular responses. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Phenanthridinium, 8-amino-6-(4-aminophenyl)-5-ethyl-
- Phenanthridinium, 8-amino-6-(4-aminophenyl)-5-propyl-
Uniqueness
Phenanthridinium, 8-amino-6-(4-aminophenyl)-5-methyl- is unique due to the presence of the methyl group at the 5th position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules, making it distinct from its analogs.
Properties
CAS No. |
68613-53-6 |
|---|---|
Molecular Formula |
C20H18N3+ |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
6-(4-aminophenyl)-5-methylphenanthridin-5-ium-8-amine |
InChI |
InChI=1S/C20H17N3/c1-23-19-5-3-2-4-17(19)16-11-10-15(22)12-18(16)20(23)13-6-8-14(21)9-7-13/h2-12,21H,22H2,1H3/p+1 |
InChI Key |
SNNGCMNNWYVVBW-UHFFFAOYSA-O |
Canonical SMILES |
C[N+]1=C(C2=C(C=CC(=C2)N)C3=CC=CC=C31)C4=CC=C(C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


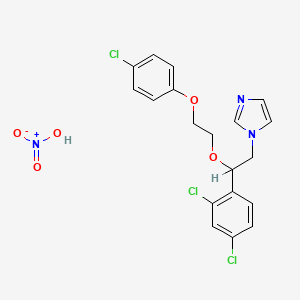
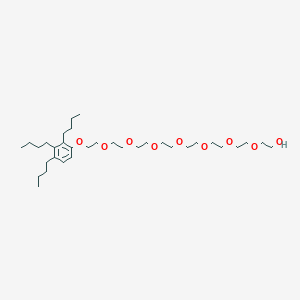
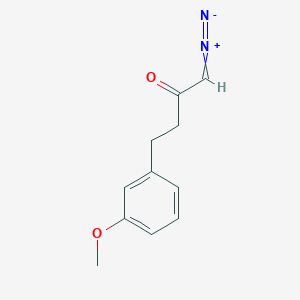
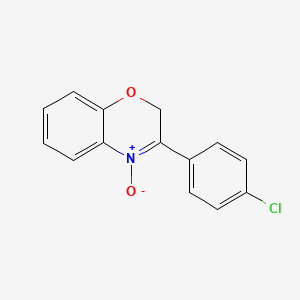
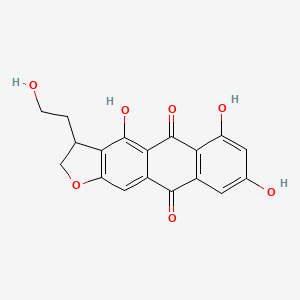

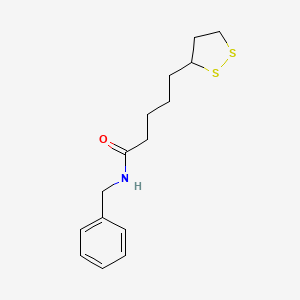
![4-[Oxo(phenyl)acetyl]phenyl cyanate](/img/structure/B14455387.png)

![Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14455396.png)

